N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide
Description
Historical Development of Pyrazolopyrimidine Research
Pyrazolo[3,4-d]pyrimidines emerged as a critical scaffold in medicinal chemistry following early work on purine analogues in the mid-20th century. Initial studies focused on their structural resemblance to adenine and guanine, which enabled interactions with enzymatic targets involved in nucleotide metabolism. The first synthetic routes, such as the cyclocondensation of 4-amino-5-cyano-6-aryl-2-mercapto-5,6-dihydropyrimidines with hydrazine hydrate, laid the groundwork for diversifying this core structure. By the 1990s, pyrazolopyrimidines gained prominence as kinase inhibitors, exemplified by the discovery of SRC family tyrosine kinase inhibitors like 4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine. Recent advances have expanded their applications to anticancer agents, with derivatives demonstrating antiproliferative activity against colorectal carcinoma (HCT 116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7) cell lines.
Table 1: Key Milestones in Pyrazolopyrimidine Research
| Year | Development | Reference |
|---|---|---|
| 2011 | Antimicrobial pyrazolo[3,4-d]pyrimidines | |
| 2021 | Pyrazolo[1,5-a]pyrimidines as protein modulators | |
| 2024 | Antiproliferative pyrazolo[3,4-d]pyrimidines |
Significance of Sulfanyl-Acetamide Functionalization
The incorporation of sulfanyl-acetamide groups into heterocyclic systems enhances both solubility and target binding affinity. Sulfur atoms participate in hydrophobic interactions and hydrogen bonding, while acetamide moieties improve metabolic stability. For instance, 2-[(3-R-2-oxo-2H-triazino[2,3-c]quinazolin-6-yl)thio]acetamides exhibit antitumor activity by modulating enzymatic pathways. In pyrazolopyrimidines, the sulfanyl bridge at position 6 facilitates interactions with DNA topoisomerase, as demonstrated by molecular docking studies of antiproliferative derivatives. The acetamide group further stabilizes the molecule through intramolecular hydrogen bonding, as evidenced by Hirshfeld surface analyses.
Importance of Benzodioxol Moiety in Medicinal Chemistry
The 1,3-benzodioxol group is prized for its ability to enhance pharmacokinetic properties. This moiety improves membrane permeability and resistance to oxidative metabolism, as seen in drugs like zaleplon. In the target compound, the benzodioxol-methyl substituent likely augments blood-brain barrier penetration, making it suitable for neurological applications. Additionally, the electron-rich aromatic system engages in π-π stacking with hydrophobic enzyme pockets, a feature critical for modulating protein-protein interactions.
Research Objectives and Scope
This study focuses on synthesizing N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide to explore its dual potential as an anticancer and antimicrobial agent. The design integrates three pharmacophoric elements:
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O4S/c22-13-2-4-14(5-3-13)27-19-15(9-24-27)20(29)26-21(25-19)32-10-18(28)23-8-12-1-6-16-17(7-12)31-11-30-16/h1-7,9H,8,10-11H2,(H,23,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERQOQCNOUDOFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC4=C(C=NN4C5=CC=C(C=C5)Cl)C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole moiety, followed by the introduction of the chlorophenyl group and the pyrazolopyrimidine core. Key steps include:
Formation of Benzodioxole Moiety: This involves the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of Chlorophenyl Group: This can be achieved through a nucleophilic substitution reaction using 4-chloronitrobenzene and subsequent reduction to form the amine.
Construction of Pyrazolopyrimidine Core: This involves the condensation of appropriate hydrazine derivatives with β-ketoesters followed by cyclization.
Final Coupling: The final step involves coupling the synthesized intermediates under mild conditions using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: Use in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
Several compounds share structural similarities with the target molecule, differing primarily in substituents and heterocyclic cores. Key analogues include:
Structural Insights :
- Pyrazole vs.
- Substituent Effects: Replacing the benzodioxole group (target compound) with a benzothieno-pyrimidine () introduces bulkier aromatic systems, which could alter steric interactions in enzyme binding pockets. Similarly, sulfonamide-containing analogues () exhibit distinct electronic properties due to the sulfonamide group’s strong electron-withdrawing nature .
Bioactivity and Mechanism
- Enzyme Inhibition: The target compound’s pyrazolo-pyrimidine scaffold is structurally analogous to purine-based enzyme inhibitors (e.g., kinase or phosphodiesterase inhibitors). Computational docking studies suggest that even minor changes, such as substituting sulfur with oxygen in the acetamide linker, can significantly alter docking scores due to differences in hydrogen bonding and van der Waals interactions .
- Cytotoxicity : Pyrazoline derivatives with benzenesulfonamide groups () show cytotoxicity against cancer cell lines, likely via carbonic anhydrase IX inhibition. The target compound’s benzodioxole group may confer selectivity for isoforms overexpressed in tumors .
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability: Benzodioxole rings are prone to oxidative metabolism via cytochrome P450 enzymes, whereas benzothieno-pyrimidine systems () may exhibit longer half-lives due to reduced susceptibility to oxidation .
Computational and Experimental Validation
Similarity Metrics and Clustering
- Tanimoto Coefficient Analysis : The target compound clusters with pyrazole-pyrimidine hybrids (Tanimoto > 0.7) but shows lower similarity (<0.5) to sulfonamide-based pyrazolines, highlighting structural divergence in bioactivity profiles .
- Docking Variability: Molecular docking of benzothieno-pyrimidine analogues () revealed 10–15% variability in binding affinity compared to the target compound, emphasizing the impact of scaffold modifications .
Structure-Activity Relationships (SAR)
- Critical Substituents :
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxole moiety and a pyrazolo-pyrimidine core. Its molecular formula is with a molecular weight of approximately 396.87 g/mol. The structural components are believed to contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies. Key areas of focus include:
1. Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. The compound has been shown to inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Specifically, it targets pathways associated with BRAF(V600E) and EGFR signaling, which are critical in many malignancies .
2. Anti-inflammatory Effects
The compound's anti-inflammatory potential has also been noted. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
3. Antimicrobial Activity
this compound has demonstrated antimicrobial properties against a range of bacterial strains. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibacterial agent .
The mechanism of action for this compound involves multiple pathways:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in tumor progression and inflammation. For instance, it has been suggested to inhibit acetylcholinesterase (AChE), which could contribute to its neuroprotective effects .
Receptor Modulation: It may interact with various receptors involved in cellular signaling pathways that regulate proliferation and apoptosis in cancer cells.
Case Studies
Several studies have evaluated the efficacy of this compound:
Study 1: Antitumor Efficacy
In vitro studies demonstrated that the compound significantly reduced the viability of human cancer cell lines (e.g., A549 lung cancer cells) at concentrations as low as 10 µM. Further investigation revealed that the compound induced apoptosis through caspase activation .
Study 2: Anti-inflammatory Activity
A study assessing the anti-inflammatory effects in a rat model of arthritis revealed that administration of the compound resulted in a marked decrease in paw edema and levels of inflammatory markers (TNF-alpha and IL-6) compared to control groups .
Study 3: Antimicrobial Testing
In antimicrobial assays, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing the pyrazolo[3,4-d]pyrimidin-4-one core in this compound, and how can substituent positions be verified?
- Methodological Answer : The pyrazolo[3,4-d]pyrimidinone core is typically synthesized via cyclocondensation reactions using α-chloroacetamides or similar electrophiles. For example, reactions with 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can introduce substituents at specific positions. Structural verification requires nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, and 2D-COSY) to confirm regioselectivity, complemented by X-ray crystallography for unambiguous assignment .
Q. Which analytical techniques are critical for characterizing the sulfanyl acetamide linkage in this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while sulfur K-edge X-ray absorption spectroscopy (XAS) or Raman spectroscopy can probe the sulfanyl group’s electronic environment. Thin-layer chromatography (TLC) with iodine staining or HPLC-UV/MS monitors reaction progress and purity .
Q. How can initial bioactivity screening be designed to assess this compound’s anticancer potential?
- Methodological Answer : Use in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., A549 lung adenocarcinoma). Compare IC values with reference drugs like doxorubicin. Include apoptosis assays (Annexin V/PI staining) and caspase-3 activation studies to evaluate mechanistic pathways .
Advanced Research Questions
Q. What strategies optimize the sulfanyl acetamide linkage’s stability under physiological conditions?
- Methodological Answer : Employ Design of Experiments (DoE) to test variables like pH, temperature, and buffer composition. Use Bayesian optimization to predict stable thioether bond configurations. Validate via accelerated stability studies (e.g., 40°C/75% RH for 3 months) and monitor degradation products with LC-MS .
Q. How do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) influence this compound’s binding to kinase targets?
- Methodological Answer : Perform molecular dynamics (MD) simulations to map interactions with ATP-binding pockets (e.g., EGFR or Aurora kinases). Validate using isothermal titration calorimetry (ITC) for binding affinity and X-ray crystallography to visualize interaction motifs. Compare with analogs lacking the benzodioxol group to isolate contributions .
Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics and tumor penetration?
- Methodological Answer : Use xenograft mouse models (e.g., A549 lung cancer) for bioavailability studies. Employ microdialysis to measure tumor interstitial fluid concentrations. Optimize dosing regimens via pharmacokinetic/pharmacodynamic (PK/PD) modeling, focusing on parameters like and . Include LC-MS/MS for plasma and tissue quantification .
Q. How can the benzodioxol methyl group’s role in metabolic stability be systematically investigated?
- Methodological Answer : Conduct cytochrome P450 (CYP) inhibition assays (e.g., CYP3A4/2D6) and liver microsome stability tests. Syntize deuterated or fluorinated analogs to track metabolic pathways via F-NMR or mass isotopomer analysis. Compare with des-methyl analogs to assess steric/electronic effects .
Q. What experimental designs resolve contradictions in cytotoxicity data across cell lines?
- Methodological Answer : Apply factorial DoE to identify confounding variables (e.g., cell density, serum concentration). Use clustering algorithms (e.g., PCA) to group cell lines by response patterns. Validate with RNA-seq to correlate sensitivity with gene expression profiles (e.g., pro-apoptotic genes) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
